molecular formula C17H24N4O3 B4034127 N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide

N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4034127
M. Wt: 332.4 g/mol
InChI Key: BPEWVJKJZHYRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarboxamide is 332.18484064 g/mol and the complexity rating of the compound is 432. The solubility of this chemical has been described as 12.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Radioligands for Serotonin 5-HT1A Receptors

N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarboxamide derivatives have been explored as potent PET (Positron Emission Tomography) radioligands for imaging serotonin 5-HT1A receptors. These receptors are implicated in numerous neuropsychiatric disorders, and their in vivo quantification can significantly advance our understanding and treatment of these conditions. One study developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides by labeling their 4-nitropyridin-2-yl precursors. The cyclohexanecarboxamide derivative demonstrated high affinity and selectivity towards 5-HT1A receptors, with promising characteristics for in vivo imaging, including high brain uptake, slow clearance, and stability against defluorination, making it a candidate for improved PET imaging of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Improved Synthesis and Structural Characterization

The synthesis and structural characterization of these compounds are crucial for their application in medical imaging. For instance, Macozinone, a derivative with potential for treating drug-sensitive and drug-resistant tuberculosis, underwent complete spectroscopic and structural characterization, including X-ray crystallography. The structural analysis revealed the orientation of the cyclohexyl moiety and the central piperazine ring's conformation, providing insights into the compound's biological activity and paving the way for further optimization (Gang Zhang & C. Aldrich, 2019).

Properties

IUPAC Name

N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c22-17(18-14-4-2-1-3-5-14)20-12-10-19(11-13-20)15-6-8-16(9-7-15)21(23)24/h6-9,14H,1-5,10-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEWVJKJZHYRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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